molecular formula C17H23FN2O2S B12227450 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B12227450
M. Wt: 338.4 g/mol
InChI Key: PFURENXVBXHPSK-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps. One common route includes the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate. This intermediate is then reacted with 1,4-diazepane and oxirane under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluorophenyl group, a sulfanyl linkage, and a diazepane ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C17H23FN2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C17H23FN2O2S/c18-14-2-4-16(5-3-14)23-13-17(21)20-8-1-7-19(9-10-20)15-6-11-22-12-15/h2-5,15H,1,6-13H2

InChI Key

PFURENXVBXHPSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)CSC2=CC=C(C=C2)F)C3CCOC3

Origin of Product

United States

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